molecular formula C6H8N2O B1277659 6-Amino-4-methyl-1,2-dihydropyridin-2-one CAS No. 51564-93-3

6-Amino-4-methyl-1,2-dihydropyridin-2-one

Cat. No. B1277659
CAS RN: 51564-93-3
M. Wt: 124.14 g/mol
InChI Key: CHRLXRRNYHEJCL-UHFFFAOYSA-N
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Description

The compounds under analysis are closely related to the structure of 6-Amino-4-methyl-1,2-dihydropyridin-2-one, although not an exact match. They are derivatives of pyrimidin-4(3H)-one with various substitutions that affect their molecular and electronic structures. These compounds exhibit significant polarization, which is a common characteristic of such molecules due to the presence of various functional groups that can engage in hydrogen bonding and other intermolecular interactions .

Synthesis Analysis

While the provided data does not include specific details on the synthesis of these compounds, the presence of amino, nitroso, and methyl groups suggests that their synthesis likely involves multi-step reactions, including nitrosation and amination. The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct substitution pattern on the pyrimidinone ring .

Molecular Structure Analysis

The molecular structures of the compounds are characterized by intramolecular N-H...O hydrogen bonds, which contribute to the stabilization of the molecular conformation. The interatomic distances within these molecules indicate a significant polarization of the electronic structures, which is a key factor in their reactivity and interaction with other molecules .

Chemical Reactions Analysis

The compounds exhibit a propensity for forming hydrogen bonds, as evidenced by the various types of hydrogen-bonded motifs observed in their crystal structures. These include two-centre O-H...O, O-H...N, and N-H...O hydrogen bonds, as well as more complex three-centre hydrogen bonds. Such hydrogen bonding capabilities suggest that these molecules could participate in a range of chemical reactions, particularly those involving nucleophilic attack at the polarized sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures and the hydrogen bonding they can form. The presence of hydrogen-bonded ribbons and sheets in their crystal structures indicates that these compounds may have distinct solid-state properties, such as solubility and melting points, which are affected by the extensive hydrogen bonding networks. Additionally, the electronic polarization of these molecules could impact their chemical properties, such as reactivity and the ability to form complexes with other molecules .

Scientific Research Applications

  • Pharmaceuticals and Therapeutics

    • Pyridopyrimidine derivatives, which are structurally similar to your compound, have shown therapeutic interest .
    • These compounds have been synthesized using various protocols and have been approved for use as therapeutics .
    • The biological activity and synthetic route for each compound have been presented .
  • Medicinal Chemistry

    • 1,4-Dihydropyridine (1,4-DHP), another compound with a similar structure, has diverse pharmaceutical applications .
    • Recent accomplishments in the construction of 1,4-DHP with structural and functional modifications have been highlighted .
    • The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized .
  • Corrosion Inhibition

    • A study aimed to prevent mild steel against corrosion in 0.5M HCl solution used 2-amino-4-methoxy-6-methyl-1,3,5-triazine .
    • The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface, and theoretical calculation techniques .
  • Mechanism of Inhibition of Steel Corrosion

    • The mechanism of inhibition of steel corrosion with a certain compound was further investigated using the data of X-ray photoelectron spectroscopy (XPS) .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-amino-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRLXRRNYHEJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427680
Record name 6-Amino-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-methyl-1,2-dihydropyridin-2-one

CAS RN

51564-93-3
Record name 6-Amino-4-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51564-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-4-methyl-1,2-dihydropyridin-2-one
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